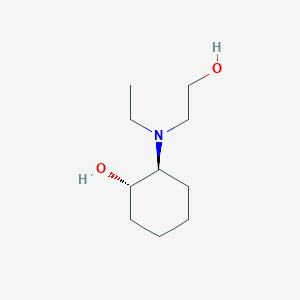
(1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a cyclohexane ring substituted with an ethyl(2-hydroxyethyl)amino group, making it an interesting subject for research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and ethylamine.
Reductive Amination: Cyclohexanone undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxyethylation: The resulting intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Tosyl chloride (TsCl), followed by nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
(1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interaction with biological systems, including its binding to specific receptors or enzymes.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism of action of (1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-(Ethylamino)cyclohexanol: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.
2-(Hydroxyethylamino)cyclohexanol: Similar structure but with variations in the position of functional groups.
Uniqueness
(1S,2S)-2-(Ethyl(2-hydroxyethyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both ethyl and hydroxyethyl groups. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
(1S,2S)-2-[ethyl(2-hydroxyethyl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-2-11(7-8-12)9-5-3-4-6-10(9)13/h9-10,12-13H,2-8H2,1H3/t9-,10-/m0/s1 |
Clave InChI |
FQKILLBDILYGSP-UWVGGRQHSA-N |
SMILES isomérico |
CCN(CCO)[C@H]1CCCC[C@@H]1O |
SMILES canónico |
CCN(CCO)C1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1E)-2,2-diaminoethylidene]thiomorpholine-4-carboximidamide hydrochloride](/img/structure/B13361993.png)
![6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362001.png)
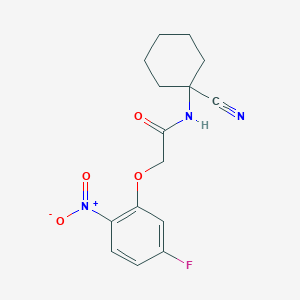
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3,5,6-tetramethylphenyl)sulfanyl]acetamide](/img/structure/B13362009.png)
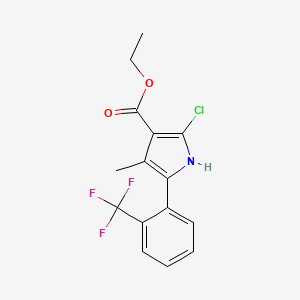
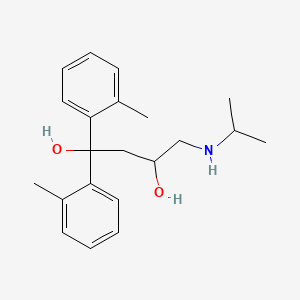

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362057.png)
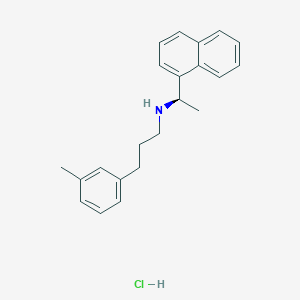
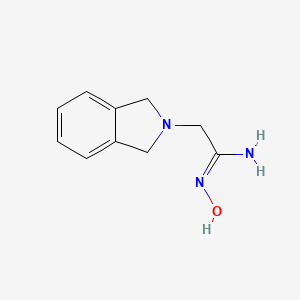
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine](/img/structure/B13362071.png)
